NSC15520

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

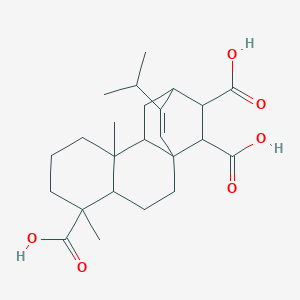

5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYRCOIAFZBLBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-66-6 |

Source

|

| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of NSC15520

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC15520 is a small molecule inhibitor that targets Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication machinery. By specifically binding to the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions, leading to the destabilization of replication forks and sensitizing cancer cells to genotoxic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Replication Protein A (RPA) is a heterotrimeric single-stranded DNA (ssDNA)-binding protein essential for eukaryotic DNA replication, repair, and recombination.[1][2] It plays a central role in protecting ssDNA from nucleolytic attack, removing secondary structures, and recruiting a multitude of proteins to sites of DNA processing.[3][4] The N-terminal domain of the 70 kDa subunit of RPA (RPA70N) serves as a crucial docking site for various proteins involved in the DNA damage response, including Rad9 and p53.[1][5] The interaction with these proteins is vital for the activation of cell cycle checkpoints and the coordination of DNA repair pathways.[1][6]

This compound has been identified as one of the first small molecule inhibitors of RPA, demonstrating a specific mechanism of action that disrupts these critical protein-protein interactions.[1] This guide will delve into the core mechanisms by which this compound exerts its effects, providing a detailed understanding for researchers in oncology and drug development.

Molecular Target and Binding

The primary molecular target of this compound is the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit.[1][6] this compound binds to this domain and competitively inhibits the interaction of RPA with other proteins that share this binding interface, such as the p53 tumor suppressor and the checkpoint protein Rad9.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. A summary of the key quantitative data is presented in the table below for easy comparison.

| Assay | Description | IC50 Value | Reference |

| RPA-p53 Interaction Inhibition | Inhibition of the binding of a p53-GST fusion peptide to RPA. | 10 µM | [1] |

Note: Further research is required to establish a comprehensive profile of this compound's cytotoxic IC50 values across a broad range of cancer cell lines.

Mechanism of Action: Disruption of the DNA Damage Response

This compound's mechanism of action is centered on its ability to disrupt the normal functioning of RPA in the DNA damage response and DNA replication.

Inhibition of Protein-Protein Interactions

This compound directly interferes with the recruitment of key DDR proteins to sites of DNA damage by blocking their interaction with RPA70N.[1] This disruption prevents the proper activation of downstream signaling cascades.

Destabilization of the Replication Fork

By inhibiting RPA's functions, this compound leads to the destabilization of replication forks.[1] Stalled replication forks are a major source of genomic instability and can lead to cell death if not properly managed by the DDR machinery. The inhibition of RPA exacerbates this instability.

Sensitization to Genotoxic Agents

A key consequence of RPA inhibition by this compound is the sensitization of cancer cells to DNA damaging agents.[1] By crippling the cell's ability to respond to and repair DNA damage, this compound lowers the threshold for apoptosis induction by chemotherapy and radiotherapy.

Signaling Pathways

This compound's disruption of RPA function has significant downstream effects on cellular signaling pathways, primarily the ATR-Chk1 pathway, which is a central regulator of the response to replication stress.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

High-Throughput Screening (HTS) for RPA Inhibitors

The identification of this compound was likely achieved through a high-throughput screening assay designed to identify small molecules that disrupt the interaction between RPA70N and a binding partner, such as a peptide derived from p53 or Rad9.

Protocol Outline:

-

Reagent Preparation:

-

Purified recombinant RPA protein.

-

A fluorescently labeled peptide derived from a known RPA70N binding partner (e.g., p53, Rad9).

-

A library of small molecule compounds (including this compound).

-

-

Assay Plate Preparation:

-

Dispense purified RPA protein into the wells of a microplate.

-

Add the small molecule compounds from the library to individual wells.

-

Add the fluorescently labeled peptide to all wells.

-

-

Incubation: Incubate the plate to allow for binding to reach equilibrium.

-

Detection: Measure the fluorescence polarization or a similar signal that changes upon binding of the fluorescent peptide to RPA. A decrease in signal in the presence of a compound indicates inhibition of the interaction.

-

Hit Confirmation: Compounds that show significant inhibition are selected for further validation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the inhibitory effect of this compound on the interaction between RPA and its protein partners.

Protocol Outline:

-

Probe Preparation: A DNA oligonucleotide probe is not used in this protein-protein interaction assay.

-

Binding Reactions:

-

In separate tubes, incubate purified RPA protein with a purified binding partner (e.g., GST-tagged p53 peptide).

-

In a parallel set of tubes, pre-incubate RPA with varying concentrations of this compound before adding the binding partner.

-

-

Electrophoresis:

-

Run the reaction mixtures on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Transfer the proteins to a membrane and perform a Western blot using antibodies against the binding partner (e.g., anti-GST).

-

Alternatively, if one of the proteins is labeled (e.g., radioactively or fluorescently), the gel can be imaged directly.

-

-

Analysis: A decrease in the band corresponding to the RPA-protein complex in the presence of this compound indicates inhibition.

Cell Viability/Cytotoxicity Assay

These assays are used to determine the effect of this compound on the survival of cancer cells.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP levels) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a promising class of anticancer agents that function by inhibiting the central DNA maintenance protein, RPA. Its ability to disrupt critical protein-protein interactions within the DNA damage response pathway leads to replication stress and sensitizes cancer cells to genotoxic therapies. The in-depth technical information provided in this guide, including quantitative data and detailed experimental protocols, serves as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to develop novel RPA inhibitors. Further studies are warranted to fully elucidate its efficacy in various cancer models and to progress this therapeutic strategy towards clinical application.

References

- 1. Reconstitution of RPA-covered single-stranded DNA-activated ATR-Chk1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Cellular Target of NSC15520

For Researchers, Scientists, and Drug Development Professionals

Core Finding: NSC15520 Targets the Protein-Protein Interaction Domain of Replication Protein A (RPA)

This compound, a small molecule inhibitor, has been identified to specifically target the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA), known as RPA70N.[1][2][3][4] This domain is a critical hub for protein-protein interactions within the DNA Damage Response (DDR) pathway. By binding to RPA70N, this compound competitively inhibits the association of key checkpoint and repair proteins, such as p53 and Rad9, thereby modulating the cellular response to genotoxic stress.[1][2][3][4] This targeted disruption of protein-protein interactions, rather than the inhibition of RPA's primary single-stranded DNA (ssDNA) binding function, underscores the potential of this compound as a specific modulator of DNA repair pathways.[1][2][3][4]

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on the protein-protein interactions of RPA70N has been quantified through in vitro assays. The following table summarizes the available data on the potency of this compound.

| Interaction Inhibited | Assay Type | IC50 Value | Reference |

| RPA70N - p53-GST peptide | GST Pulldown Assay | 10 µM | [1][2] |

| RPA70N - Rad9-GST | High-Throughput Screen | Identified as a strong inhibitor | [1][2] |

| RPA dsDNA Helix Destabilization | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition observed at < 100 µM | [1][2] |

Mechanism of Action: Disrupting the DNA Damage Response Signaling Hub

RPA plays a central role in sensing and responding to DNA damage. Upon detection of ssDNA, which is exposed during replication stress or as an intermediate in various DNA repair pathways, RPA coats the ssDNA and serves as a platform for the recruitment of a multitude of DDR proteins. The RPA70N domain is a key interface for these interactions.

This compound exerts its effect by binding to a basic cleft on the RPA70N domain, the same site utilized by proteins like p53 and Rad9.[1][2][3][4] This competitive inhibition prevents the recruitment of these crucial factors to sites of DNA damage, thereby disrupting the downstream signaling cascade.

Signaling Pathways Affected by this compound

The primary signaling pathways impacted by this compound are those dependent on the recruitment of proteins to the RPA70N domain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between this compound and RPA.

GST Pulldown Assay for RPA70N-p53 Interaction

This assay is used to quantify the inhibitory effect of this compound on the interaction between RPA70N and a p53-derived peptide.

Materials:

-

Purified full-length RPA

-

GST-p53 peptide fusion protein (containing the 18 amino acid sequence from the p53 acidic helical domain: MDDLMLSPDDIEQWFTED)

-

Glutathione-Sepharose beads

-

This compound

-

Binding Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% NP-40

-

Wash Buffer: Binding Buffer with 300 mM NaCl

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione

-

SDS-PAGE gels and Western blotting reagents

-

Anti-RPA70 antibody

Procedure:

-

Immobilization of GST-p53: Incubate a defined amount of GST-p53 fusion protein with equilibrated Glutathione-Sepharose beads in Binding Buffer for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer to remove unbound protein.

-

Binding Reaction: Resuspend the beads in Binding Buffer. Add a constant amount of purified RPA and varying concentrations of this compound (or vehicle control). Incubate for 2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash three times with Wash Buffer to remove unbound RPA.

-

Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.

-

Analysis: Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-RPA70 antibody.

-

Quantification: Quantify the band intensities of RPA70 to determine the amount of RPA that co-precipitated with GST-p53 at each this compound concentration. The IC50 value is calculated as the concentration of this compound that reduces the binding of RPA to GST-p53 by 50%.

RPA Helix Destabilization Assay

This assay assesses the ability of this compound to inhibit the unwinding of double-stranded DNA (dsDNA) by RPA, a function dependent on the RPA70N domain.

Materials:

-

Purified full-length RPA

-

This compound

-

Fluorescently labeled dsDNA oligonucleotide (e.g., a 30-mer with a fluorophore on one strand and a quencher on the complementary strand)

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT

-

Native polyacrylamide gel

Procedure:

-

Reaction Setup: In a reaction tube, combine the fluorescently labeled dsDNA oligonucleotide and varying concentrations of this compound (or vehicle control) in Reaction Buffer.

-

Initiation of Unwinding: Add purified RPA to the reaction mixture to initiate DNA unwinding.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Analysis: Stop the reaction by adding a loading dye and immediately load the samples onto a native polyacrylamide gel.

-

Visualization: Visualize the separated dsDNA and ssDNA bands using a fluorescence imager. The unwinding activity is determined by the increase in the fluorescent signal from the separated ssDNA strand.

-

Quantification: Quantify the intensity of the ssDNA band relative to the total DNA in each lane to determine the percentage of unwound DNA at each this compound concentration.

Conclusion

This compound represents a targeted inhibitor of the RPA70N protein-protein interaction domain. Its ability to specifically disrupt the recruitment of key DNA damage response proteins like p53 and Rad9, with a quantified IC50 of 10 µM for the p53 interaction, highlights its potential as a tool for studying DNA repair pathways and as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided herein offer a foundation for further investigation into the mechanism and application of this compound and similar inhibitors.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Effects of Fumaropimaric Acid on DNA Repair Pathways

Disclaimer: As of late 2025, there is a significant gap in the scientific literature regarding the direct effects of fumaropimaric acid on DNA repair pathways. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a proposed framework for investigating these potential effects. The experimental data presented herein is illustrative and intended to provide a template for future research.

Introduction

Fumaropimaric acid is a diterpenoid compound. While its constituent parts and structurally related molecules have been studied for various biological activities, the specific impact of fumaropimaric acid on the intricate network of DNA damage response (DDR) and repair remains unexplored. Fumaric acid, a key component, and its derivatives have demonstrated roles in modulating cellular proliferation and inflammation.[1][2] Derivatives of fumaric acid have shown the ability to induce apoptosis and modulate signaling pathways such as MAPK and PI3K/Akt in cancer cells.[3] Similarly, other diterpene acids, like levopimaric acid and abietic acid, have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis.[4][5]

The integrity of the genome is paramount for cellular function and survival, and cells have evolved a complex set of DNA repair pathways to counteract damage from endogenous and exogenous sources. These pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ), are critical for preventing mutations that can lead to carcinogenesis. Agents that can modulate these pathways are of significant interest in cancer therapy, either as standalone treatments or as adjuvants to sensitize cancer cells to traditional chemo- or radiotherapy.

This guide provides a comprehensive roadmap for the systematic investigation of fumaropimaric acid's effects on DNA repair pathways. It details proposed experimental protocols, illustrative data presentation, and visualizations of the key signaling cascades and experimental workflows.

Proposed Investigational Workflow

A systematic approach is necessary to elucidate the potential genotoxic or DNA repair-modulating properties of fumaropimaric acid. The proposed workflow begins with broad cytotoxicity screening and progresses to more specific assays for DNA damage, cell cycle effects, and detailed pathway analysis.

Data Presentation: Illustrative Quantitative Data

The following tables represent the types of quantitative data that would be generated from the proposed experiments. These are hypothetical values for illustrative purposes.

Table 1: Cytotoxicity of Fumaropimaric Acid (Illustrative Data)

| Cell Line | Type | IC50 (µM) after 48h Exposure |

| MCF-7 | Human Breast Adenocarcinoma | 45.2 ± 3.1 |

| A549 | Human Lung Carcinoma | 62.8 ± 5.4 |

| HCT116 | Human Colon Carcinoma | 38.5 ± 2.9 |

| MRC-5 | Normal Human Lung Fibroblast | > 200 |

Table 2: Genotoxicity Assessment of Fumaropimaric Acid at Sub-lethal Concentration (20 µM) (Illustrative Data)

| Assay (Cell Line: HCT116) | Vehicle Control | Fumaropimaric Acid (20 µM) | Positive Control (Etoposide 10 µM) |

| % Tail DNA (Comet Assay) | 4.1 ± 1.2 | 25.7 ± 4.5 | 68.3 ± 7.1 |

| Micronuclei Frequency (%) | 0.5 ± 0.1 | 3.2 ± 0.8 | 15.6 ± 2.4 |

| γ-H2AX Foci per Cell | 2.3 ± 0.9 | 18.9 ± 3.7 | 45.1 ± 6.2 |

Table 3: Effect of Fumaropimaric Acid on Cell Cycle Distribution in HCT116 Cells (Illustrative Data)

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 48.2 ± 3.5 | 35.1 ± 2.8 | 16.7 ± 1.9 |

| Fumaropimaric Acid (20 µM) | 65.3 ± 4.1 | 18.4 ± 2.2 | 16.3 ± 2.0 |

Signaling Pathways and Methodologies

The DNA Damage Response (DDR) Pathway

Upon detection of DNA lesions, a complex signaling cascade known as the DNA Damage Response is activated. This network, primarily orchestrated by the PI3-like kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. Investigating the effect of fumaropimaric acid on key proteins in this pathway is crucial.

Experimental Protocols

Cytotoxicity Assay (MTS)

-

Principle: Measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.

-

Methodology:

-

Seed cells (e.g., MCF-7, A549, HCT116, MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of fumaropimaric acid (e.g., 0.1 to 200 µM) for 48 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Comet Assay (Alkaline)

-

Principle: An electrophoretic technique to detect DNA single- and double-strand breaks in individual cells. Damaged DNA migrates further, forming a "comet tail."

-

Methodology:

-

Treat cells with sub-lethal concentrations of fumaropimaric acid for a defined period (e.g., 4-24 hours).

-

Harvest and embed cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells in a high-salt, detergent solution to remove membranes and proteins.

-

Subject the slides to electrophoresis under alkaline conditions (pH > 13) to unwind and separate DNA fragments.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the percentage of DNA in the comet tail using specialized software.

-

Immunofluorescence for γ-H2AX Foci

-

Principle: Detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), an early marker for DNA double-strand breaks (DSBs).

-

Methodology:

-

Grow cells on coverslips and treat with fumaropimaric acid.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.

-

Block with 1% BSA and incubate with a primary antibody against γ-H2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Image using a fluorescence or confocal microscope and count the number of distinct γ-H2AX foci per nucleus.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Treat cells with fumaropimaric acid for 24 hours.

-

Harvest cells, including any floating cells, and fix in cold 70% ethanol.

-

Wash and resuspend cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.

-

Analyze the cell suspension using a flow cytometer.

-

Model the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.

-

Conclusion

While there is currently no direct evidence linking fumaropimaric acid to DNA repair pathways, its chemical structure and the known activities of related compounds suggest that it is a candidate worthy of investigation. The experimental framework outlined in this guide provides a robust, multi-phased approach to systematically characterize the effects of fumaropimaric acid on cellular DNA integrity. Such research is essential to uncover novel therapeutic agents that can potentially be harnessed to improve cancer treatment outcomes. The data, protocols, and pathway diagrams presented here offer a foundational blueprint for researchers to initiate and advance our understanding of this compound's biological activities.

References

- 1. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 2. Role of fumaric acid in anti-inflammatory and analgesic activities of a Fumaria indica extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fumaric Acid Unveiled: From Nature's Palette to Therapeutic Potential - MetwareBio [metwarebio.com]

- 4. In vitro anticancer effects of levopimaric acid in cisplatin-resistant human lung carcinoma are mediated via autophagy, ROS-mediated mitochondrial dysfunction, cell apoptosis and modulation of ERK/MAPK/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

An In-depth Technical Guide to the Interaction Studies of NSC15520 and p53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule NSC15520 and the tumor suppressor protein p53. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the mechanism of action, quantitative data, and experimental protocols relevant to the study of this interaction.

Introduction: The p53-RPA Axis and the Role of this compound

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to DNA damage, including cell cycle arrest and apoptosis. Its function is intricately regulated through interactions with various cellular proteins. One such crucial interaction is with Replication Protein A (RPA), a single-stranded DNA-binding protein essential for DNA replication, repair, and recombination. The interaction between p53 and RPA is a key component of the DNA damage response pathway.

This compound has been identified as a small molecule inhibitor that targets the N-terminal DNA binding domain (DBD) of the RPA70 subunit of RPA. By binding to RPA, this compound competitively inhibits the interaction between RPA and a p53-GST fusion protein. This positions this compound as a valuable tool for studying the p53-RPA signaling axis and as a potential lead compound for therapeutic development.

Quantitative Data

The inhibitory effect of this compound on the p53-RPA interaction has been quantified, providing a key parameter for its biological activity.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | p53-GST binding to RPA N-terminal DBD | Competitive Binding Assay | 10 µM | [1][2] |

Signaling Pathway and Mechanism of Action

This compound disrupts the normal functioning of the p53-mediated DNA damage response by interfering with the p53-RPA interaction. Under normal conditions, upon DNA damage, p53 interacts with RPA at the site of damage, which is a critical step for the initiation of downstream signaling cascades leading to cell cycle arrest or apoptosis. This compound, by binding to the N-terminal domain of RPA, physically blocks the binding of p53, thereby inhibiting these downstream effects.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC15520: A Technical Guide to its Role in Genomic Instability

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC15520, also known as Fumaropimaric acid, is a small molecule inhibitor of Replication Protein A (RPA), a critical protein complex involved in maintaining genomic integrity. By targeting RPA, this compound disrupts key DNA damage response (DDR) pathways, leading to genomic instability and sensitizing cancer cells to genotoxic agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on genomic stability, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the Gatekeeper of DNA Metabolism

This compound specifically targets the N-terminal DNA binding domain (DBD) of the RPA1 subunit (RPA70N).[1][2] This domain is a crucial interaction hub for various proteins involved in the DNA damage response, including p53 and RAD9.[1][3] By binding to this domain, this compound competitively inhibits the recruitment of these essential signaling and repair proteins to sites of DNA damage.[1][2]

The inhibitory effect of this compound on the interaction between RPA and a GST-p53 peptide has been quantified, with a reported IC50 of 10 μM .[1][2] Furthermore, this compound has been shown to inhibit the helix destabilization activity of RPA, a function dependent on the N-terminal domain of RPA70.[1][2] This disruption of RPA's functions at the replication fork is a key contributor to the induction of genomic instability.

Impact on Genomic Instability

The inhibition of RPA by this compound has profound consequences for the stability of the genome, primarily through the destabilization of replication forks. RPA plays a vital role in protecting stalled replication forks from collapse and degradation. By interfering with RPA function, this compound is predicted to lead to an accumulation of DNA double-strand breaks (DSBs), a severe form of DNA damage that can lead to chromosomal rearrangements and cell death.[4][5][6][7]

The disruption of RPA's interaction with key DDR proteins like p53 and RAD9 impairs the cell's ability to activate cell cycle checkpoints and initiate appropriate DNA repair pathways.[1][8][9] This can force cells with damaged DNA to proceed through the cell cycle, leading to the propagation of mutations and further genomic instability. While this compound shows promise as a chemosensitizing agent, its development has been hindered by suboptimal drug-like properties, including limited cellular uptake, specificity, and metabolic stability.[10]

Quantitative Data Summary

| Parameter | Value | Reference |

| Target | Replication Protein A (RPA), N-terminal DNA binding domain of RPA70 | [1][2] |

| IC50 (RPA-p53 interaction) | 10 μM | [1][2] |

| Effect | Inhibits RPA-p53 and RPA-Rad9 interactions | [1] |

| Cellular Impact | Destabilizes replication forks, sensitizes cells to genotoxic stress | [2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced genomic instability.

Experimental Workflow for Assessing Genomic Instability

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homologous recombination and nonhomologous end-joining repair pathways regulate fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homologous and non‐homologous recombination differentially affect DNA damage repair in mice | The EMBO Journal [link.springer.com]

- 6. Homologous recombination and non-homologous end-joining pathways of DNA double-strand break repair have overlapping roles in the maintenance of chromosomal integrity in vertebrate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.universityofgalway.ie [research.universityofgalway.ie]

- 8. p53 and RAD9, the DNA Damage Response, and Regulation of Transcription Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p53 and RAD9, the DNA Damage Response, and Regulation of Transcription Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Screening of NSC15520: A Technical Overview for Drug Development Professionals

An In-depth Guide on the Identification and Preliminary Characterization of a Novel Replication Protein A (RPA) Inhibitor

This technical guide provides a comprehensive overview of the discovery and initial screening of NSC15520, a small molecule inhibitor of Replication Protein A (RPA). The document is intended for researchers, scientists, and drug development professionals interested in the early-stage assessment of novel therapeutic compounds targeting the DNA Damage Response (DDR) pathway.

Introduction: The Rationale for Targeting Replication Protein A

Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein in eukaryotic cells, playing a central role in DNA replication, repair, and recombination.[1][2] Its involvement in these fundamental cellular processes makes it an attractive target for cancer therapy. The inhibition of RPA is predicted to act synergistically with DNA-damaging agents and other DNA repair inhibitors, potentially offering a new avenue for chemosensitization.[2]

This compound, also known as fumaropimaric acid, emerged from early screening efforts as one of the first identified small molecule inhibitors of RPA.[1][2] This guide details the foundational discovery and preliminary characterization of this compound, outlining the initial experimental approaches and findings that established its potential as an RPA inhibitor. However, it is important to note that this compound has demonstrated suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have limited its progression into clinical development.

Discovery via High-Throughput Screening

This compound was identified through a high-throughput screening (HTS) of a library containing 1500 compounds.[2] The primary goal of the screen was to identify small molecules that could disrupt the protein-protein interactions mediated by the N-terminal domain of the 70 kDa subunit of RPA (RPA70).[2]

High-Throughput Screening Protocol

A plate-based binding assay, analogous to an ELISA, was developed to screen for inhibitors of the RPA-Rad9 interaction. The assay was designed to produce a near-infrared fluorescent signal in the absence of inhibition. A decrease in signal indicated potential inhibitory activity of the tested compound. Compounds that were found to inhibit the binding of RPA to ssDNA were excluded from further consideration to specifically identify inhibitors of protein-protein interactions.[1]

Initial Biochemical Screening and Characterization

Following its identification in the HTS, this compound underwent initial biochemical characterization to validate its activity and elucidate its mechanism of action.

Quantitative Analysis of RPA Inhibition

The inhibitory activity of this compound was quantified using a competitive binding assay. This assay measured the ability of this compound to inhibit the interaction between RPA and a glutathione (B108866) S-transferase (GST)-tagged p53 peptide.

| Compound | Assay Type | Target Interaction | IC50 |

| This compound | Competitive Binding Assay | RPA-p53(GST) | 10 µM[2] |

Specificity of Action

Further biochemical assays were conducted to determine the specificity of this compound's inhibitory activity.

-

Helix Destabilization Assay: this compound was found to inhibit the helix destabilization activity of RPA on a duplex DNA (dsDNA) oligonucleotide. This activity is dependent on the N-terminal domain of RPA70.[1][2]

-

ssDNA Binding Assay: Importantly, this compound did not inhibit the binding of RPA to single-stranded DNA oligonucleotides.[1][2]

These findings suggest that this compound specifically targets the N-terminal domain of RPA70, disrupting its protein-protein interactions and its ability to unwind dsDNA, without affecting its primary ssDNA-binding function.[1][2]

Experimental Protocols

While specific, detailed protocols for the initial screening of this compound are not extensively published, this section provides generalized methodologies for the key experiments that would have been employed.

RPA-Protein Interaction Inhibition Assay (Plate-Based)

This protocol describes a generic approach for a high-throughput, plate-based assay to screen for inhibitors of RPA-protein interactions.

-

Plate Coating: Coat streptavidin-coated 384-well plates with a biotinylated single-stranded DNA oligonucleotide.

-

RPA Binding: Add purified RPA protein to the wells and incubate to allow binding to the ssDNA.

-

Protein Partner Addition: Add a GST-tagged partner protein (e.g., p53 or Rad9) that interacts with the RPA70N domain.

-

Inhibitor Treatment: Add test compounds (like this compound) at various concentrations.

-

Detection: Add an anti-GST antibody conjugated to a fluorescent dye.

-

Signal Measurement: Measure the fluorescent signal using a plate reader. A decrease in fluorescence indicates inhibition of the RPA-protein interaction.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to assess the ability of a compound to interfere with RPA's binding to DNA.

-

Reaction Mixture Preparation: Prepare reaction mixtures containing a fixed concentration of purified RPA protein and a radiolabeled or fluorescently-labeled DNA probe (either ssDNA or dsDNA).

-

Inhibitor Incubation: Add varying concentrations of the test compound (this compound) to the reaction mixtures and incubate.

-

Electrophoresis: Separate the protein-DNA complexes from free DNA by native polyacrylamide or agarose (B213101) gel electrophoresis.

-

Visualization: Visualize the DNA bands using autoradiography or fluorescence imaging. A decrease in the shifted band (protein-DNA complex) indicates inhibition of DNA binding.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving RPA and the general workflow for the discovery and initial screening of an RPA inhibitor like this compound.

Caption: Workflow for the discovery and initial screening of this compound.

Caption: Simplified signaling pathway of RPA in the ATR-Chk1 response.

Conclusion and Future Directions

The discovery of this compound through high-throughput screening and its initial biochemical characterization established it as a specific inhibitor of the RPA70N domain. While its suboptimal pharmacological properties have precluded its clinical advancement, the story of this compound serves as a valuable case study in the early-stage discovery of DNA damage response inhibitors. The methodologies employed in its identification and preliminary validation provide a foundational framework for future drug discovery efforts aimed at targeting Replication Protein A. Further research into second-generation RPA inhibitors with improved drug-like properties is an active area of investigation and holds promise for the development of novel cancer therapeutics.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Modulatory Effect of NSC15520 on the N-Terminal Domain of RPA70

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor NSC15520 and its specific effects on the N-terminal domain (NTD) of the 70 kDa subunit of Replication Protein A (RPA70). Replication Protein A is a critical component of DNA replication, repair, and recombination, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] this compound has been identified as a competitive inhibitor of protein-protein interactions mediated by the RPA70 NTD, a key hub for the recruitment of various DNA damage response proteins.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows. The insights provided herein are intended to facilitate further research and drug development efforts targeting the RPA pathway.

Introduction to Replication Protein A and the RPA70 N-Terminal Domain

Replication Protein A (RPA) is the primary single-stranded DNA (ssDNA) binding protein in eukaryotes, essential for maintaining genome integrity.[1][2] It is a heterotrimeric complex composed of RPA70, RPA32, and RPA14 subunits. The RPA70 subunit contains several DNA binding domains (DBDs), with the N-terminal domain (also known as DBD-F) serving as a critical protein-protein interaction hub.[2] This domain features a basic cleft that binds to acidic alpha-helical motifs present in numerous proteins involved in the DNA damage response (DDR), including p53, Rad9, and ATRIP.[2][3] By recruiting these factors to sites of DNA damage, the RPA70 NTD plays a pivotal role in activating cell cycle checkpoints and initiating DNA repair.[3][4] Consequently, inhibiting these protein-protein interactions represents a promising strategy for sensitizing cancer cells to DNA-damaging agents.[1][3]

This compound: A Specific Inhibitor of the RPA70 N-Terminal Domain

This compound, chemically identified as 15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid, is a small molecule that has been shown to specifically target the RPA70 N-terminal domain.[1][2] It was discovered through high-throughput screening and has been characterized as a competitive inhibitor of the protein-protein interactions mediated by this domain.[1][2]

Mechanism of Action

This compound functions by directly competing with proteins like p53 and Rad9 for binding to the basic cleft of the RPA70 NTD.[1][2] Computer modeling suggests that this compound and Rad9 vie for the same binding surface on RPA.[1][2] This competitive inhibition disrupts the recruitment of essential DNA damage response proteins to sites of ssDNA, thereby attenuating the downstream signaling cascade.[1][2] Notably, the inhibitory action of this compound is specific to the protein-protein interaction function of the RPA70 NTD and does not interfere with the primary ssDNA binding activity of the RPA complex, which is mediated by other DNA binding domains (DBD-A and DBD-B).[1][2] Furthermore, this compound has been observed to inhibit the helix destabilization of duplex DNA, an activity dependent on the RPA70 N-terminal domain.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for the effect of this compound on the RPA70 N-terminal domain.

| Parameter | Value | Assay | Target Interaction | Reference |

| IC50 | 10 µM | Competitive Binding Assay | p53-GST peptide binding to RPA70 NTD | [1][2] |

| Inhibition | Observed at concentrations < 100 µM | Electrophoretic Mobility Shift Assay (EMSA) | RPA binding to duplex DNA (dsDNA) | [2] |

| No Inhibition | Not observed at tested concentrations | Electrophoretic Mobility Shift Assay (EMSA) | RPA binding to single-stranded DNA (ssDNA) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols used to characterize the effect of this compound on the RPA70 N-terminal domain.

Fluorescence Polarization (FP) Anisotropy Assay for Protein-Protein Interaction

This assay is a high-throughput method used to identify and characterize inhibitors of protein-protein interactions.[5]

-

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled peptide (probe) is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (RPA70 NTD), its tumbling is restricted, leading to an increase in fluorescence polarization. A compound that competitively inhibits this interaction will displace the fluorescent probe, causing a decrease in polarization.

-

Protocol Outline:

-

Reagents: Purified RPA70N protein, a FITC-labeled peptide derived from a known RPA70 NTD interacting protein (e.g., ATRIP), and the test compound (this compound).[5]

-

Assay Setup: A fixed concentration of RPA70N and the FITC-labeled peptide are incubated in a suitable buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the protein-peptide mixture.

-

Incubation: The reaction is incubated to reach binding equilibrium.

-

Measurement: Fluorescence polarization is measured using a microplate reader equipped with appropriate filters.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value.[5]

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to assess the ability of a protein to bind to a specific DNA or RNA sequence. In this context, it was used to determine if this compound affects RPA's ability to bind to ssDNA and dsDNA.[2]

-

Principle: Protein-DNA complexes migrate slower than free DNA through a non-denaturing polyacrylamide gel. This difference in migration speed results in a "shift" in the band corresponding to the DNA.

-

Protocol Outline:

-

DNA Probes: Radiolabeled or fluorescently labeled single-stranded and double-stranded DNA oligonucleotides are prepared.

-

Binding Reaction: Purified RPA is pre-incubated with varying concentrations of this compound.

-

DNA Addition: The labeled DNA probe is added to the RPA-inhibitor mixture and incubated to allow binding.

-

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

-

Visualization: The positions of the free and protein-bound DNA are visualized by autoradiography or fluorescence imaging.

-

Analysis: The intensity of the shifted bands is quantified to determine the extent of inhibition.[2]

-

Conclusion and Future Directions

This compound has been established as a valuable tool for studying the biological functions of the RPA70 N-terminal domain. Its ability to specifically inhibit protein-protein interactions without affecting the core ssDNA binding function of RPA allows for the targeted investigation of the DNA damage response pathways mediated by this domain.[1][2] The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this target.

Future research could focus on:

-

Structural Studies: Co-crystallization of this compound with the RPA70 NTD to elucidate the precise binding mode and inform the design of more potent and specific inhibitors.

-

In Vivo Efficacy: Evaluating the ability of this compound and its analogs to sensitize cancer cells to chemotherapy and radiotherapy in preclinical models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives to assess their potential as therapeutic agents.

By building upon the knowledge outlined in this guide, the scientific community can continue to advance the development of novel cancer therapies targeting the critical RPA pathway.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of human RPA70N association with DNA damage response proteins | eLife [elifesciences.org]

- 5. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the function of NSC15520 in cell biology

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of Replication Protein A (RPA)

NSC15520, also known as Fumaropimaric Acid, is a small molecule inhibitor targeting the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA70N).[1][2] RPA is a crucial single-stranded DNA (ssDNA)-binding protein essential for multiple DNA metabolism pathways, including DNA replication, repair, and recombination. By binding to RPA70N, this compound disrupts the protein-protein interactions necessary for the proper functioning of the DNA damage response (DDR).[1][2] This inhibitory action destabilizes replication forks and sensitizes cancer cells to genotoxic stress, ultimately lowering the threshold for DNA damage-induced cell death. However, its clinical development has been hampered by suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on various cellular processes.

| Parameter | Target | Method | Value | Reference |

| IC50 | Inhibition of RPA-p53 protein-protein interaction | In vitro protein interaction assay | 10 µM | [1][2] |

| Inhibitory Concentration | Inhibition of RPA dsDNA helix destabilization | Electrophoretic Mobility Shift Assay (EMSA) | < 100 µM | [1] |

| Effect on ssDNA Binding | RPA binding to single-stranded DNA | Electrophoretic Mobility Shift Assay (EMSA) | No significant inhibition | [1][2] |

No peer-reviewed data on the cytotoxic IC50 values of this compound in specific cancer cell lines such as U2OS, HeLa, A549, or MCF-7 were identified in the public domain.

Mechanism of Action: Disruption of the ATR-Chk1 Signaling Pathway

This compound's primary mechanism of action is the induction of replication stress through the inhibition of RPA. This leads to the activation of the Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 signaling pathway, a critical regulator of the cellular response to DNA damage and replication fork stalling.

Signaling Pathway Diagram

Caption: this compound inhibits RPA, disrupting ATR activation and downstream signaling.

Experimental Workflows and Protocols

Experimental Workflow: Assessing this compound Activity

Caption: Workflow for evaluating the cellular effects of this compound.

Detailed Methodologies

1. Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding

This protocol is adapted from standard EMSA procedures to assess the effect of this compound on RPA's DNA binding activities.

a. Reagents and Materials:

-

Purified recombinant human RPA protein

-

This compound (dissolved in DMSO)

-

Single-stranded and double-stranded DNA oligonucleotides (30-40 bp), 5'-end labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye)

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.9), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol, 0.1 mg/ml BSA

-

Native polyacrylamide gel (6%) in 0.5x TBE buffer

-

TBE Buffer: 89 mM Tris-borate, 2 mM EDTA

-

Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol

-

Detection system appropriate for the DNA label (e.g., chemiluminescence or fluorescence imager)

b. Procedure:

-

Prepare binding reactions in a total volume of 20 µL.

-

Add the following components in order: sterile water, 5x Binding Buffer, labeled DNA probe (final concentration ~1 nM).

-

Add varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or DMSO vehicle control to the reactions. Pre-incubate for 15 minutes at room temperature.

-

Add purified RPA protein (final concentration ~5-10 nM) to initiate the binding reaction.

-

Incubate the reactions for 30 minutes at 37°C.

-

Add 4 µL of 6X Loading Dye to each reaction.

-

Load the samples onto a pre-run 6% native polyacrylamide gel.

-

Run the gel at 100-150V in 0.5x TBE buffer at 4°C until the dye front reaches the bottom.

-

Transfer the DNA to a nylon membrane and detect the labeled probe according to the manufacturer's instructions.

-

Analyze the shift in mobility of the DNA probe, where a retarded band indicates RPA-DNA complex formation.

2. DNA Fiber Assay for Replication Fork Dynamics

This protocol allows for the visualization of individual DNA replication forks to assess the impact of this compound on fork progression and stability.

a. Reagents and Materials:

-

Cell line of interest (e.g., U2OS, HeLa)

-

This compound (dissolved in DMSO)

-

5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

-

Spreading Buffer: 200 mM Tris-HCl (pH 7.4), 50 mM EDTA, 0.5% SDS

-

Primary antibodies: mouse anti-BrdU (recognizes IdU) and rat anti-BrdU (recognizes CldU)

-

Fluorescently-labeled secondary antibodies: anti-mouse (e.g., Alexa Fluor 488) and anti-rat (e.g., Alexa Fluor 594)

-

Microscope slides and coverslips

-

Fluorescence microscope

b. Procedure:

-

Plate cells at a low density and allow them to grow for 24-48 hours.

-

Treat cells with a desired concentration of this compound or DMSO for a specified time (e.g., 1-4 hours).

-

Pulse-label the cells with 25 µM CldU for 20-30 minutes.

-

Wash the cells with warm media and then pulse-label with 250 µM IdU for 20-30 minutes.

-

Wash the cells with PBS, trypsinize, and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL.

-

Mix 2 µL of the cell suspension with 8 µL of Spreading Buffer on a microscope slide.

-

Allow the cell lysate to spread down the slide by tilting it.

-

Air dry and fix the slides in 3:1 methanol:acetic acid for 10 minutes.

-

Denature the DNA with 2.5 M HCl for 30-60 minutes.

-

Wash with PBS and block with 1% BSA in PBS-T for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies for 1 hour at room temperature.

-

Mount the slides and acquire images using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks to determine replication fork speed and analyze the frequency of stalled forks.

3. Western Blot for ATR-Chk1 Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key proteins in the ATR-Chk1 pathway following this compound treatment.

a. Reagents and Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ATR (Ser428), anti-ATR, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-RPA32 (Ser4/8), anti-RPA32, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

b. Procedure:

-

Treat cells with this compound at various concentrations and for different time points. A positive control, such as hydroxyurea (B1673989) (HU), should be included.

-

Lyse the cells in Lysis Buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control and total protein levels to determine the change in phosphorylation.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC15520 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC15520 is a small molecule inhibitor of Replication Protein A (RPA), a critical protein in DNA replication, repair, and the DNA damage response (DDR). Specifically, this compound targets the N-terminal domain of the RPA1 subunit (RPA70N), a key interaction site for various proteins involved in DDR signaling pathways. By binding to this domain, this compound competitively inhibits the interaction of RPA with proteins such as p53 and RAD9. This disruption leads to the destabilization of replication forks and sensitizes cancer cells to genotoxic stress, ultimately promoting cell death. These characteristics make this compound a valuable tool for studying DNA repair mechanisms and a potential candidate for combination cancer therapies.

However, it is important to note that this compound has demonstrated suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have so far limited its progression to clinical trials.

Mechanism of Action

This compound functions by directly binding to the RPA70N domain of the RPA1 subunit. This interaction sterically hinders the recruitment of other proteins that normally bind to this domain to initiate DNA damage signaling and repair. The primary consequences of this compound activity in cells are:

-

Inhibition of RPA-Protein Interactions: this compound blocks the association of RPA with key checkpoint and repair proteins like p53 and RAD9.

-

Replication Fork Destabilization: By interfering with RPA's function in stabilizing single-stranded DNA (ssDNA) at replication forks, this compound can lead to fork collapse and the generation of DNA double-strand breaks.

-

Sensitization to Genotoxic Agents: By crippling the DNA damage response, this compound can enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (RPA-p53 Interaction) | 10 µM | In vitro competitive binding assay with p53-GST peptide | [1] |

| Helix Destabilization Inhibition | < 100 µM | In vitro assay measuring the destabilization of a duplex DNA oligonucleotide | [1] |

| ssDNA Binding Inhibition | Not observed at concentrations that inhibit helix destabilization | In vitro binding assay with single-stranded oligonucleotides | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

Stock Solution Preparation and Storage

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 404.5 g/mol ), add 247.22 µL of DMSO.

-

Storage:

-

Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

-

Avoid repeated freeze-thaw cycles.

-

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization for specific cell lines is recommended.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

-

Experimental Workflow

The following diagram outlines the general workflow for a cell-based experiment using this compound.

References

Application Notes and Protocols for NSC15520 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC15520 is a small molecule inhibitor targeting the N-terminal DNA binding domain (DBD) of the 70 kDa subunit of Replication Protein A (RPA70). By specifically interacting with this domain, this compound has been shown to disrupt the protein-protein interactions between RPA and key players in the DNA damage response (DDR) pathway, such as p53 and Rad9. This interference with the DDR machinery makes this compound a compound of interest for cancer research, particularly for its potential to sensitize cancer cells to genotoxic agents like chemotherapy and radiation.[1][2]

These application notes provide a comprehensive overview of the known mechanisms of this compound and detailed protocols for its use in cancer cell line studies.

Mechanism of Action

This compound functions by competitively inhibiting the binding of proteins, such as the tumor suppressor p53 and the checkpoint protein Rad9, to the N-terminal domain of RPA70.[1] This domain is crucial for the recruitment of various proteins involved in DNA replication, repair, and damage signaling. By blocking these interactions, this compound can disrupt the cell's ability to respond to and repair DNA damage, potentially leading to increased cell death, especially in cancer cells that are often more reliant on specific DNA repair pathways for survival. Additionally, this compound has been observed to inhibit the helix destabilization activity of RPA, which is dependent on the N-terminal domain of RPA70.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the DNA Damage Response (DDR) pathway. Specifically, it interferes with the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade, where RPA plays a critical role in sensing single-stranded DNA (ssDNA) at sites of DNA damage and recruiting ATRIP (ATR-Interacting Protein) and subsequently ATR kinase. By blocking the interaction of key checkpoint proteins with RPA, this compound can attenuate the downstream signaling, leading to a compromised cell cycle checkpoint and reduced DNA repair capacity. This can result in the accumulation of DNA damage and ultimately trigger apoptosis, particularly in p53-proficient cells.

Figure 1: Simplified signaling pathway showing the mechanism of action of this compound.

Data Presentation

While specific quantitative data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, the following table summarizes the known inhibitory concentrations. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell line and experimental setup.

| Parameter | Value | Context | Reference |

| IC50 | 10 µM | Inhibition of RPA interaction with a GST-p53 peptide in vitro. | [1] |

| Inhibitory Range | 25 - 400 µM | Inhibition of RPA's helix destabilization activity on duplex DNA. | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the DNA damage response pathway.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-RPA70, anti-phospho-RPA32 (S4/S8), anti-Chk1, anti-phospho-Chk1 (S345))

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Protein electrophoresis and transfer equipment

Protocol:

-

Seed cells in 6-well or 10 cm plates and treat with this compound as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-